Pyralomicin 2a
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Overview
Description
Pyralomicin 2a is a novel antibiotic compound isolated from the culture broth of the bacterium Microtetraspora spiralisThis compound has shown promising antibacterial activity, making it a subject of interest in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyralomicin 2a can be synthesized through a series of chemical reactions involving the bromobenzoylation of pyralomicin la. The process involves treating this compound with p-bromobenzoyl chloride in pyridine at room temperature for 24 hours. The reaction mixture is then purified using silica gel column chromatography .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Microtetraspora spiralis in a controlled environment. The culture broth is then extracted and purified to isolate this compound. This method ensures a consistent and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Pyralomicin 2a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions, such as bromobenzoylation, are commonly used to modify this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Bromobenzoyl chloride in pyridine is used for bromobenzoylation.
Major Products Formed: The major products formed from these reactions include various bromobenzoylated derivatives of this compound, which can be further analyzed using NMR spectroscopy .
Scientific Research Applications
Pyralomicin 2a has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and modification of benzopyranopyrrole structures.
Biology: this compound is studied for its antibacterial properties and its potential to combat resistant bacterial strains.
Medicine: The compound is being investigated for its potential use in developing new antibiotics.
Industry: this compound can be used in the production of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of pyralomicin 2a involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Pyralomicin 2a is unique due to its benzopyranopyrrole core structure, which distinguishes it from other antibiotics. Similar compounds include:
Pyralomicin la: Another member of the pyralomicin family with a similar core structure.
Pyralomicin 2b and 2c: These compounds share the same core structure but differ in their substituents.
This compound stands out due to its specific bromobenzoylated derivative, which enhances its antibacterial activity .
Properties
CAS No. |
139636-00-3 |
---|---|
Molecular Formula |
C19H19Cl2NO8 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2,6-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)13(25)11-12(24)7-4-10(21)22(18(7)30-16(6)11)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23,25-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1 |
InChI Key |
ZXYNPGZWOMFXHV-JUTSKPLTSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O)Cl)O)Cl |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C(C(C(C(O4)CO)OC)O)O)Cl)O)Cl |
Origin of Product |
United States |
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